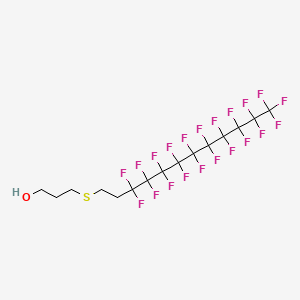
1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)thio)- is a complex organic compound characterized by the presence of a long perfluorinated alkyl chain attached to a propanol backbone via a thioether linkage. This compound is notable for its unique chemical properties, which are influenced by the highly fluorinated segment, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)thio)- typically involves the following steps:
Preparation of the Perfluorinated Alkyl Thiol: The perfluorinated alkyl thiol is synthesized through the reaction of a perfluorinated alkyl iodide with thiourea, followed by hydrolysis.
Thioether Formation: The perfluorinated alkyl thiol is then reacted with 1-chloropropanol in the presence of a base such as sodium hydroxide to form the desired thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)thio)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted products.
Scientific Research Applications
1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)thio)- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of fluorinated compounds.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and materials with unique surface properties.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)thio)- is primarily influenced by its amphiphilic structure. The perfluorinated alkyl chain imparts hydrophobic properties, while the hydroxyl group provides hydrophilic characteristics. This dual nature allows the compound to interact with both hydrophobic and hydrophilic environments, making it effective in disrupting cell membranes and enhancing the solubility of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)amino)-
- 1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)oxy)-
Uniqueness
The uniqueness of 1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)thio)- lies in its thioether linkage, which provides distinct chemical and physical properties compared to its amino and oxy analogs. The thioether bond is more resistant to hydrolysis and oxidation, making the compound more stable under various conditions.
Properties
CAS No. |
36880-08-7 |
|---|---|
Molecular Formula |
C15H11F21OS |
Molecular Weight |
638.28 g/mol |
IUPAC Name |
3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C15H11F21OS/c16-6(17,2-5-38-4-1-3-37)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)14(32,33)15(34,35)36/h37H,1-5H2 |
InChI Key |
OFNLDFVIWONLJQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)CSCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















